Yvad-cho

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

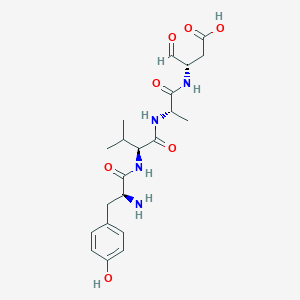

Molecular Formula |

C21H30N4O7 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H30N4O7/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29)/t12-,14-,16-,18-/m0/s1 |

InChI Key |

HWLANCVZPRATJR-GKEYINFOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Ac-YVAD-CHO: A Technical Guide to its Mechanism of Action as a Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO, also known as N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible, and highly specific inhibitor of caspase-1, previously known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its high affinity and selectivity make it an invaluable tool for investigating the intricate roles of caspase-1 in inflammatory signaling pathways, including inflammasome activation, cytokine processing, and pyroptosis. This document provides a comprehensive overview of the mechanism of action of Ac-YVAD-CHO, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Ac-YVAD-CHO functions as a competitive, reversible inhibitor of caspase-1.[1][3] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is designed to mimic the natural cleavage site of caspase-1 in its substrates, such as pro-interleukin-1β (pro-IL-1β). The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity. By inhibiting caspase-1, Ac-YVAD-CHO effectively prevents the proteolytic processing and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms.

Quantitative Inhibitory Activity

The potency and selectivity of Ac-YVAD-CHO have been quantified in numerous studies. The following tables summarize key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for Ac-YVAD-CHO against various caspases.

| Target Enzyme | Species | Inhibitory Constant (Kᵢ) | Reference |

| Caspase-1 (ICE) | Human | 0.76 nM | |

| Caspase-1 (ICE) | Human | 0.2 ± 0.1 nM | |

| Caspase-1 (ICE) | Mouse | 3.0 nM | |

| Caspase-4 | Human | 163-970 nM | |

| Caspase-5 | Human | 163-970 nM | |

| Caspase-8 | Human | 163-970 nM | |

| Caspase-9 | Human | 163-970 nM | |

| Caspase-10 | Human | 163-970 nM | |

| Caspase-2 | Human | >10,000 nM | |

| Caspase-3 | Human | >10,000 nM | |

| Caspase-6 | Human | >10,000 nM | |

| Caspase-7 | Human | >10,000 nM |

| Target Process | Cell Line/Model | IC₅₀ | Reference |

| IL-1β Production | Mouse | 2.5 µM | |

| IL-1β Production | Human | 0.7 µM | |

| IL-1β Production | Human PBMC | 1.2 µM |

Signaling Pathways

Ac-YVAD-CHO primarily interferes with the inflammasome signaling pathway, which is a critical component of the innate immune response.

Caption: Inflammasome signaling pathway and the inhibitory action of Ac-YVAD-CHO.

Experimental Protocols

Ac-YVAD-CHO is widely used in various experimental settings to probe the function of caspase-1. Below are representative protocols.

In Vitro Caspase-1 Inhibition Assay in Cell Homogenates

This protocol is adapted from studies assessing the direct inhibitory effect of Ac-YVAD-CHO on caspase-1 activity in a cell-free system.

-

Cell Culture and Lysis:

-

Culture THP-1 human monocytic cells and differentiate them with phorbol 12-myristate 13-acetate (PMA).

-

Prime the differentiated THP-1 cells with lipopolysaccharide (LPS).

-

Harvest the cells and prepare cell homogenates by lysis in a suitable buffer.

-

-

Inhibition Assay:

-

Pre-incubate the cell homogenates with varying concentrations of Ac-YVAD-CHO (e.g., 5 µM) for a specified period.

-

Initiate the caspase-1 activity assay by adding a fluorogenic caspase-1 substrate (e.g., Z-YVAD-AFC).

-

Monitor the fluorescence signal over time using a plate reader to determine the rate of substrate cleavage.

-

Compare the activity in Ac-YVAD-CHO-treated samples to a vehicle control to calculate the percentage of inhibition.

-

In Vivo Inhibition of LPS-Induced Cytokine Production in Mice

This protocol describes the use of Ac-YVAD-CHO to investigate the role of caspase-1 in a mouse model of endotoxemia.

-

Animal Model:

-

Use a suitable mouse strain (e.g., C3H/HeN).

-

Administer Ac-YVAD-CHO via an appropriate route, such as intraperitoneal (i.p.) injection, at doses ranging from 5 to 10 mg/kg.

-

-

Induction of Inflammation:

-

After a pre-treatment period with Ac-YVAD-CHO, induce systemic inflammation by injecting LPS.

-

-

Sample Collection and Analysis:

-

At a designated time point post-LPS injection, collect blood samples.

-

Measure the plasma levels of mature IL-1β and IL-18 using an enzyme-linked immunosorbent assay (ELISA).

-

Compare cytokine levels in Ac-YVAD-CHO-treated mice to those in vehicle-treated controls.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Ac-YVAD-CHO in a cell-based assay.

Caption: A representative experimental workflow for studying Ac-YVAD-CHO.

Conclusion

Ac-YVAD-CHO is a cornerstone pharmacological tool for the study of caspase-1-mediated inflammatory processes. Its high potency and selectivity allow for the precise dissection of the inflammasome signaling pathway and its downstream consequences. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ac-YVAD-CHO in their investigations into the roles of caspase-1 in health and disease.

References

An In-depth Technical Guide on the Role of Ac-YVAD-CHO in Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammasomes are critical components of the innate immune system, responsible for initiating inflammatory responses through the activation of caspase-1. The tetrapeptide aldehyde, Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO), is a highly specific and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Ac-YVAD-CHO, its application in inflammasome research, detailed experimental protocols, and quantitative data on its inhibitory activity. The guide is intended to serve as a valuable resource for researchers studying inflammasome-mediated inflammation and those involved in the development of novel anti-inflammatory therapeutics.

Introduction to Inflammasomes and Caspase-1

Inflammasomes are multi-protein complexes that assemble in the cytosol in response to pathogenic and sterile danger signals.[4] The assembly of an inflammasome complex leads to the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 is a cysteine protease that plays a central role in innate immunity by cleaving the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms. It also cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis. Given its pivotal role, caspase-1 is a key target for therapeutic intervention in a range of inflammatory diseases.

Ac-YVAD-CHO: A Specific Caspase-1 Inhibitor

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and selective inhibitor of caspase-1. Its sequence is based on the caspase-1 recognition site in pro-IL-1β. The aldehyde group (-CHO) on the C-terminal aspartate residue forms a reversible covalent bond with the active site cysteine of caspase-1, thereby blocking its enzymatic activity.

Mechanism of Action

The inhibitory mechanism of Ac-YVAD-CHO relies on its ability to mimic the natural substrate of caspase-1. The peptide sequence Tyr-Val-Ala-Asp is recognized and bound by the active site of caspase-1. The aldehyde functional group then acts as an electrophile, which is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the caspase-1 active site. This results in the formation of a reversible thiohemiacetal adduct, effectively inactivating the enzyme.

Specificity and Selectivity

Ac-YVAD-CHO exhibits high selectivity for caspase-1 over other caspases. This specificity is crucial for its use as a research tool to dissect the specific role of caspase-1 in complex biological pathways, distinguishing its activity from that of other caspases involved in apoptosis, such as caspase-3 and caspase-7.

Quantitative Data on Inhibitory Activity

The potency and selectivity of Ac-YVAD-CHO have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Constants (Ki) of Ac-YVAD-CHO for Various Caspases

| Caspase Target | Ki (nM) | Selectivity vs. Caspase-1 |

| Human Caspase-1 | 0.76 | - |

| Mouse Caspase-1 | 3.0 | 3.9-fold less sensitive |

| Caspase-4 | 163 - 970 | 214 to 1276-fold less sensitive |

| Caspase-5 | 163 - 970 | 214 to 1276-fold less sensitive |

| Caspase-8 | 163 - 970 | 214 to 1276-fold less sensitive |

| Caspase-9 | 163 - 970 | 214 to 1276-fold less sensitive |

| Caspase-10 | 163 - 970 | 214 to 1276-fold less sensitive |

| Caspase-2 | >10,000 | >13,157-fold less sensitive |

| Caspase-3 | >10,000 | >13,157-fold less sensitive |

| Caspase-6 | >10,000 | >13,157-fold less sensitive |

| Caspase-7 | >10,000 | >13,157-fold less sensitive |

Data compiled from multiple sources.

Table 2: Effective Concentrations of Ac-YVAD-CHO in Cellular and In Vivo Assays

| Assay Type | Cell/Animal Model | Effective Concentration/Dose | Observed Effect |

| Cell-free assay | LPS-treated THP-1 cell homogenates | 5 µM | Inhibition of caspase-1 activation and IL-1β processing. |

| In vitro IL-1β production | Mouse cells | IC50: 2.5 µM | Inhibition of IL-1β production. |

| In vitro IL-1β production | Human cells | IC50: 0.7 µM | Inhibition of IL-1β production. |

| In vivo endotoxemia | C3H/HeN mice | 5 and 10 mg/kg | Prevention of LPS-induced death. |

| In vivo pancreatitis | Mouse model | 12.5 µmol/kg | Reduction of pancreatic IL-18 and serum IL-1β. |

| In vivo cerebral ischemia | Rat model | 2-8 µg (intrastriatal) | Attenuation of quinolinic acid-induced apoptosis. |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the role of Ac-YVAD-CHO.

Canonical Inflammasome Activation Pathway

The following diagram illustrates the canonical inflammasome pathway and the specific point of inhibition by Ac-YVAD-CHO.

Caption: Canonical inflammasome pathway showing Ac-YVAD-CHO inhibition of Caspase-1.

Experimental Workflow for Assessing Inflammasome Inhibition

This diagram outlines a typical workflow for an in vitro experiment designed to test the efficacy of Ac-YVAD-CHO.

References

- 1. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ac-YVAD-CHO Caspase 1 (ICE) Inhibitor - 2BScientific [2bscientific.com]

- 4. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Ac-YVAD-CHO: A Technical Guide to Unraveling Apoptosis and Pyroptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Two key pathways, apoptosis and pyroptosis, play critical roles in these processes. While both result in cell death, they are morphologically and biochemically distinct, initiated by different signaling cascades. A crucial tool in dissecting these pathways is the synthetic tetrapeptide inhibitor, N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, commonly known as Ac-YVAD-CHO.

This in-depth technical guide provides a comprehensive overview of Ac-YVAD-CHO, its mechanism of action, and its application in studying apoptosis and pyroptosis. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this inhibitor in their experimental designs. We will delve into its specificity, present quantitative data in a structured format, provide detailed experimental protocols, and visualize the complex signaling pathways involved.

Ac-YVAD-CHO is a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 is a key inflammatory caspase that, once activated within a multiprotein complex called the inflammasome, initiates a pro-inflammatory form of cell death called pyroptosis.[4][5] It does so by cleaving pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and by cleaving Gasdermin D (GSDMD), leading to pore formation in the cell membrane and subsequent cell lysis.

While initially investigated for its role in apoptosis, it is now understood that Ac-YVAD-CHO's primary utility lies in its ability to specifically block the canonical pyroptosis pathway. This makes it an invaluable tool for distinguishing between caspase-1-dependent pyroptosis and other forms of cell death, such as apoptosis, which is primarily mediated by other caspases like caspase-3, -7, -8, and -9.

Data Presentation: Quantitative Inhibitor Profile

The efficacy and selectivity of Ac-YVAD-CHO are critical for interpreting experimental results. The following tables summarize key quantitative data for this inhibitor.

Table 1: Inhibitory Potency (Ki and IC50)

| Target | Species | Ki (nM) | IC50 (µM) |

| Caspase-1 / ICE | Human | 0.76 | 0.7 |

| Caspase-1 / ICE | Mouse | 3.0 | 2.5 |

| Caspase-4 | Human | 163-970 | - |

| Caspase-5 | Human | 163-970 | - |

| Caspase-8 | Human | 163-970 | >50 |

| Caspase-9 | Human | 163-970 | - |

| Caspase-10 | Human | 163-970 | - |

| Caspase-2 | Human | >10,000 | - |

| Caspase-3 | Human | >10,000 | - |

| Caspase-6 | Human | >10,000 | - |

| Caspase-7 | Human | >10,000 | - |

Table 2: Recommended Working Concentrations

| Application | Cell Type/Model | Concentration | Reference |

| In vitro (Cell-based assay) | THP-1 cell homogenates | 5 µM | |

| In vitro (Cell-based assay) | HUVEC cells | 10 µM | |

| In vitro (Cell-based assay) | Thymocyte apoptosis | 15.6 µM | |

| In vitro (Cell culture) | General | 0.1–30 µg/ml | |

| In vivo (Mouse model) | Acute Pancreatitis | 12.5 µmol/kg | |

| In vivo (Mouse model) | LPS-induced death | 5-10 mg/kg | |

| In vivo (Rat model) | Quinolinic acid-induced apoptosis | 2-8 µg (intrastriatal) | |

| In vivo (Rat model) | Endotoxemia | 0.5-5 mg (inhaled) |

Signaling Pathways

To understand the experimental utility of Ac-YVAD-CHO, it is essential to visualize its place within the major cell death pathways.

Caption: Canonical Pyroptosis Pathway Inhibition by Ac-YVAD-CHO.

Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.

Experimental Protocols

The following are generalized protocols for common experiments utilizing Ac-YVAD-CHO. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Inhibition of Pyroptosis in Macrophages (In Vitro)

Objective: To determine if a stimulus induces pyroptosis and whether this is caspase-1 dependent.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

-

PMA (for THP-1 differentiation)

-

LPS (Lipopolysaccharide)

-

ATP (Adenosine triphosphate) or Nigericin

-

Ac-YVAD-CHO (or Ac-YVAD-cmk) dissolved in DMSO

-

Vehicle control (DMSO)

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western Blotting (antibodies for Caspase-1 p20 subunit, GSDMD N-terminal fragment)

Methodology:

-

Cell Culture and Priming:

-

Culture BMDMs or THP-1 cells to the desired confluency. For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 24-48 hours.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

-

Inhibitor Pre-treatment:

-

One hour prior to inflammasome activation, treat the cells with Ac-YVAD-CHO at a final concentration of 10-50 µM.

-

Include a vehicle control group treated with an equivalent volume of DMSO.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 30-60 minutes.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant for LDH and ELISA assays.

-

Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis.

-

-

Analysis:

-

Cytotoxicity: Measure LDH release in the supernatant as an indicator of cell lysis. A reduction in LDH release in the Ac-YVAD-CHO treated group compared to the vehicle control indicates inhibition of pyroptotic cell death.

-

Cytokine Release: Quantify the levels of mature IL-1β and IL-18 in the supernatant using ELISA. Inhibition of caspase-1 by Ac-YVAD-CHO should significantly reduce the levels of these cytokines.

-

Western Blot: Probe cell lysates for the cleaved (active) p20 subunit of caspase-1 and the N-terminal fragment of GSDMD. The presence of these cleaved forms should be reduced in the inhibitor-treated samples.

-

Caption: Workflow for an in vitro pyroptosis inhibition experiment.

Protocol 2: Attenuation of Apoptosis in a Neuronal Model (In Vivo)

Objective: To investigate the role of caspase-1 in an in vivo model of quinolinic acid-induced apoptosis.

Materials:

-

Sprague-Dawley rats

-

Quinolinic acid (QA)

-

Ac-YVAD-CHO

-

Stereotaxic apparatus for intrastriatal infusion

-

Reagents for DNA fragmentation analysis (agarose gel electrophoresis)

-

Reagents for Western Blotting (antibodies for p53, Caspase-1)

Methodology:

-

Animal Preparation:

-

Anesthetize rats according to approved institutional animal care protocols.

-

Secure the animal in a stereotaxic frame.

-

-

Inhibitor Administration:

-

Perform an intrastriatal infusion of Ac-YVAD-CHO (e.g., 2-8 µg in a small volume) into the target brain region.

-

A control group should receive a vehicle infusion.

-

-

Induction of Apoptosis:

-

Following the pre-treatment with the inhibitor, inject quinolinic acid (e.g., 60 nmol) into the same striatal location to induce neuronal apoptosis.

-

-

Tissue Harvesting:

-

At a predetermined time point post-injection (e.g., 24 hours), euthanize the animals and dissect the striatal tissue.

-

-

Analysis:

-

DNA Fragmentation: Isolate genomic DNA from the tissue and analyze for internucleosomal DNA fragmentation (DNA laddering) using agarose gel electrophoresis. Attenuation of the DNA ladder in the Ac-YVAD-CHO treated group suggests an anti-apoptotic effect.

-

Western Blot: Prepare protein lysates from the striatal tissue. Perform Western blot analysis to measure levels of active caspase-1 and apoptosis-related proteins like p53. Inhibition by Ac-YVAD-CHO should reduce caspase-1 activity and downstream increases in p53.

-

Conclusion

Ac-YVAD-CHO is a highly selective and potent inhibitor of caspase-1, making it an indispensable tool for cell death research. Its primary application is in the specific inhibition of the canonical inflammasome pathway, thereby preventing pyroptosis and the maturation of IL-1β and IL-18. This specificity allows researchers to delineate the contribution of caspase-1-mediated pyroptosis from other cell death modalities like apoptosis. By carefully designing experiments with appropriate controls and leveraging the quantitative data and protocols provided in this guide, scientists can effectively use Ac-YVAD-CHO to gain deeper insights into the complex and interconnected pathways of programmed cell death, paving the way for novel therapeutic strategies in inflammatory diseases and cancer.

References

Understanding the Selectivity of Ac-YVAD-CHO for Caspase-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selectivity of the tetrapeptide aldehyde inhibitor, Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO), for caspase-1. Ac-YVAD-CHO is a potent, reversible, and specific inhibitor of caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE). Its selectivity is crucial for its use as a research tool to dissect the roles of caspase-1 in inflammatory signaling pathways and for its potential as a therapeutic agent in inflammatory diseases. This guide provides a comprehensive overview of its inhibitory profile, the experimental methods used to determine its selectivity, and the key signaling pathway in which it acts.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of Ac-YVAD-CHO is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of caspases. A lower Ki value indicates a higher binding affinity and more potent inhibition. The data clearly demonstrates that Ac-YVAD-CHO is significantly more potent against caspase-1 than other caspases.

| Caspase Target | Ki (nM) | Fold Selectivity vs. Caspase-1 |

| Caspase-1 (human) | 0.76 | - |

| Caspase-1 (mouse) | 3.0 | 3.9 |

| Caspase-4 | 163 - 970 | 214 - 1276 |

| Caspase-5 | 163 - 970 | 214 - 1276 |

| Caspase-8 | 163 - 970 | 214 - 1276 |

| Caspase-9 | 163 - 970 | 214 - 1276 |

| Caspase-10 | 163 - 970 | 214 - 1276 |

| Caspase-2 | >10,000 | >13,157 |

| Caspase-3 | >10,000 | >13,157 |

| Caspase-6 | >10,000 | >13,157 |

| Caspase-7 | >10,000 | >13,157 |

Note: The data presented is a compilation from various sources and may exhibit some variation depending on the specific assay conditions.

Core Signaling Pathway: The NLRP3 Inflammasome

Ac-YVAD-CHO's primary target, caspase-1, is a key effector molecule in the inflammasome signaling pathway. The inflammasome is a multi-protein complex that assembles in the cytosol in response to pathogenic and sterile danger signals. The NLRP3 inflammasome is one of the best-characterized inflammasomes and its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Caption: The NLRP3 inflammasome signaling pathway leading to caspase-1 activation and inflammation.

Experimental Protocols

The determination of Ac-YVAD-CHO's selectivity relies on robust in vitro enzyme activity assays. Below are detailed methodologies for commonly employed colorimetric and fluorometric assays.

Protocol 1: In Vitro Colorimetric Caspase-1 Activity Assay

This assay measures the cleavage of a colorimetric substrate, Ac-YVAD-pNA (p-nitroanilide), by caspase-1. The release of pNA results in a yellow color that can be quantified spectrophotometrically.

Materials:

-

Recombinant human caspase-1

-

Ac-YVAD-CHO (inhibitor)

-

Ac-YVAD-pNA (substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Ac-YVAD-CHO in DMSO.

-

Prepare a stock solution of Ac-YVAD-pNA in DMSO.

-

Dilute recombinant caspase-1 to the desired concentration in cold Assay Buffer immediately before use.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add Assay Buffer only.

-

Control (100% activity): Add diluted caspase-1 enzyme to Assay Buffer.

-

Inhibitor Wells: Add diluted caspase-1 enzyme and various concentrations of Ac-YVAD-CHO to Assay Buffer.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the Ac-YVAD-pNA substrate to all wells to a final concentration of 100-200 µM.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 405 nm every 5 minutes for 1-2 hours at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of Ac-YVAD-CHO compared to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Protocol 2: In Vitro Fluorometric Caspase-1 Activity Assay

This assay is more sensitive than the colorimetric assay and utilizes a fluorogenic substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin). Cleavage of the substrate by caspase-1 releases the fluorescent AFC molecule.

Materials:

-

Recombinant human caspase-1

-

Ac-YVAD-CHO (inhibitor)

-

Ac-YVAD-AFC (substrate)

-

Assay Buffer (as described in Protocol 1)

-

96-well black microplate (for fluorescence assays)

-

Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Ac-YVAD-CHO and Ac-YVAD-AFC in DMSO.

-

Dilute recombinant caspase-1 in cold Assay Buffer.

-

-

Assay Setup (in a 96-well black plate):

-

Follow the same setup as the colorimetric assay (Blank, Control, Inhibitor Wells).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation:

-

Add the Ac-YVAD-AFC substrate to all wells to a final concentration of 20-50 µM.

-

-

Measurement:

-

Measure the fluorescence intensity at Ex/Em = 400/505 nm every 5 minutes for 1-2 hours at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per unit time).

-

Determine the percentage of inhibition and IC50 value as described for the colorimetric assay.

-

Experimental Workflow Visualization

The general workflow for assessing the selectivity of a caspase inhibitor like Ac-YVAD-CHO involves a systematic process of enzyme activity measurement and data analysis.

Caption: A generalized workflow for determining the selectivity of a caspase inhibitor.

Conclusion

Ac-YVAD-CHO's high selectivity for caspase-1, as demonstrated by its significantly lower Ki value for this enzyme compared to other caspases, makes it an invaluable tool for studying the specific roles of caspase-1 in cellular processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately assess the potency and selectivity of this and other caspase inhibitors. A thorough understanding of the underlying signaling pathways, such as the NLRP3 inflammasome, is essential for interpreting the biological effects of Ac-YVAD-CHO in both in vitro and in vivo models. This knowledge is critical for the advancement of research in inflammation and the development of targeted therapeutics.

Ac-YVAD-CHO: A Technical Guide to its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal) is a synthetic tetrapeptide aldehyde that has emerged as a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Ac-YVAD-CHO. It includes a compilation of its inhibitory constants against various caspases, detailed experimental protocols for its use in vitro and in vivo, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, apoptosis, and drug development.

Introduction

Caspase-1 is a cysteine protease that plays a critical role in the innate immune response. It functions as the effector enzyme of the inflammasome, a multiprotein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] These cytokines are potent mediators of inflammation and fever. Additionally, active caspase-1 can induce a form of programmed cell death known as pyroptosis by cleaving Gasdermin D.[1]

Given its central role in inflammation, caspase-1 has become an attractive therapeutic target for a range of inflammatory diseases. The development of selective caspase-1 inhibitors is therefore of significant interest. Ac-YVAD-CHO was one of the early and pivotal discoveries in this area, designed as a peptide-based inhibitor that mimics the caspase-1 cleavage site in pro-IL-1β.[2] Its high potency and selectivity have made it an invaluable tool for studying the biological functions of caspase-1 and a foundational molecule for the development of more advanced caspase-1-targeting therapeutics.

Discovery and Development

The development of Ac-YVAD-CHO was rooted in the understanding of the substrate specificity of caspase-1. Researchers identified the YVAD (Tyr-Val-Ala-Asp) amino acid sequence as the recognition and cleavage site within pro-IL-1β. This led to the rational design of peptide-based inhibitors incorporating this sequence. The addition of a C-terminal aldehyde group (CHO) creates a reversible covalent inhibitor that interacts with the active site cysteine of the caspase. The N-terminal acetylation (Ac) enhances cell permeability, allowing for its use in cell-based assays.

Mechanism of Action

Ac-YVAD-CHO acts as a competitive, reversible inhibitor of caspase-1. The aldehyde group of the inhibitor forms a thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-1. This reversible covalent bond effectively blocks the access of the natural substrate, pro-IL-1β, to the active site, thereby preventing its cleavage and maturation. The tetrapeptide sequence (YVAD) confers specificity, ensuring that the inhibitor preferentially binds to caspase-1.

Quantitative Data: Inhibitory Activity

The potency and selectivity of Ac-YVAD-CHO have been characterized across numerous studies. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values against various human caspases.

| Caspase Target | Inhibitor | Ki (nM) | IC50 (µM) | Reference |

| Caspase-1 | Ac-YVAD-CHO | 0.76 | - | [3][4] |

| Caspase-1 (mouse) | Ac-YVAD-CHO | 3.0 | - | |

| Caspase-2 | Ac-YVAD-CHO | >10,000 | - | |

| Caspase-3 | Ac-YVAD-CHO | >10,000 | - | |

| Caspase-4 | Ac-YVAD-CHO | 163 - 970 | - | |

| Caspase-5 | Ac-YVAD-CHO | 163 - 970 | - | |

| Caspase-6 | Ac-YVAD-CHO | >10,000 | - | |

| Caspase-7 | Ac-YVAD-CHO | >10,000 | - | |

| Caspase-8 | Ac-YVAD-CHO | 163 - 970 | - | |

| Caspase-9 | Ac-YVAD-CHO | 163 - 970 | - | |

| Caspase-10 | Ac-YVAD-CHO | 163 - 970 | - | |

| IL-1β (human) | Ac-YVAD-CHO | - | 0.7 | |

| IL-1β (mouse) | Ac-YVAD-CHO | - | 2.5 |

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound, such as Ac-YVAD-CHO, on recombinant human caspase-1.

Materials:

-

Recombinant human caspase-1

-

Ac-YVAD-CHO (positive control)

-

Test inhibitor

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Caspase-1 substrate, e.g., Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Prepare Reagents:

-

Dilute recombinant caspase-1 to the desired concentration in ice-cold Caspase Assay Buffer.

-

Prepare a stock solution of Ac-YVAD-CHO (e.g., 10 mM in DMSO) and create serial dilutions in Caspase Assay Buffer to generate a range of concentrations for the positive control.

-

Prepare stock solutions of test inhibitors in DMSO and create serial dilutions in Caspase Assay Buffer.

-

Prepare the caspase-1 substrate solution in Caspase Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add 50 µL of Caspase Assay Buffer.

-

Negative control wells (enzyme activity without inhibitor): Add 40 µL of Caspase Assay Buffer and 10 µL of diluted caspase-1.

-

Positive control wells (Ac-YVAD-CHO): Add 40 µL of the various dilutions of Ac-YVAD-CHO and 10 µL of diluted caspase-1.

-

Test inhibitor wells: Add 40 µL of the various dilutions of the test inhibitor and 10 µL of diluted caspase-1.

-

-

Pre-incubation:

-

Tap the plate gently to mix.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the caspase-1 substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Determine the rate of substrate cleavage (change in fluorescence over time).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

In Vivo Inhibition of LPS-Induced IL-1β Production in Mice

This protocol provides a general framework for assessing the in vivo efficacy of Ac-YVAD-CHO in a mouse model of endotoxemia.

Materials:

-

Ac-YVAD-CHO

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Mice (e.g., C57BL/6)

-

Equipment for intraperitoneal (i.p.) injection

-

ELISA kit for mouse IL-1β

Procedure:

-

Animal Acclimatization:

-

House mice in a controlled environment for at least one week before the experiment.

-

-

Preparation of Reagents:

-

Dissolve Ac-YVAD-CHO in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).

-

Dissolve LPS in sterile saline.

-

-

Experimental Groups (n=6-8 per group):

-

Vehicle control: Administer the vehicle solution i.p.

-

LPS only: Administer the vehicle i.p., followed by LPS injection.

-

Ac-YVAD-CHO + LPS: Administer Ac-YVAD-CHO i.p. at the desired dose (e.g., 10 mg/kg), followed by LPS injection.

-

-

Dosing and LPS Challenge:

-

Administer the vehicle or Ac-YVAD-CHO via i.p. injection.

-

After a pre-determined time (e.g., 1 hour), challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).

-

-

Sample Collection:

-

At a specific time point after the LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or from the tail vein.

-

Isolate serum or plasma and store at -80°C until analysis.

-

-

Measurement of IL-1β:

-

Quantify the levels of mature IL-1β in the serum or plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the IL-1β levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

Caspase-1 Activation and Signaling Pathway

Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.

Experimental Workflow for In Vitro Caspase-1 Inhibition Assay

Caption: Workflow for a fluorometric in vitro caspase-1 inhibition assay.

Conclusion

Ac-YVAD-CHO remains a cornerstone in the study of caspase-1 biology and the broader field of inflammation. Its high potency and selectivity have enabled significant advances in our understanding of the inflammasome pathway and its role in disease. While newer generations of caspase-1 inhibitors with improved pharmacokinetic properties are being developed for clinical applications, Ac-YVAD-CHO continues to be an indispensable research tool. This guide provides a comprehensive resource for the effective utilization of Ac-YVAD-CHO in both in vitro and in vivo experimental settings, facilitating further discoveries in the realm of inflammatory and apoptotic signaling.

References

A Technical Guide to Ac-YVAD-CHO: A Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde (Ac-YVAD-CHO), a highly selective and reversible inhibitor of caspase-1. Ac-YVAD-CHO is an indispensable tool for investigating the inflammatory response, particularly the activation of the inflammasome and the subsequent maturation of key cytokines.

Core Mechanism of Action

Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde designed to mimic the preferred cleavage site of caspase-1 (Tyr-Val-Ala-Asp).[1] The aldehyde functional group acts as a "warhead" that forms a reversible covalent bond with the active-site cysteine residue of caspase-1, effectively blocking its proteolytic activity.[1] Its primary function is to inhibit the interleukin-1β converting enzyme (ICE), now known as caspase-1, thereby preventing the processing of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][3] This inhibition directly attenuates the inflammatory cascade and a form of programmed cell death known as pyroptosis.[2]

Signaling Pathway Inhibition

Ac-YVAD-CHO specifically targets caspase-1, the effector enzyme of the canonical inflammasome pathway. This pathway is a critical component of the innate immune system, activated by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The diagram below illustrates the canonical NLRP3 inflammasome pathway and the precise point of inhibition by Ac-YVAD-CHO.

Quantitative Data: Inhibitory Potency and Selectivity

Ac-YVAD-CHO demonstrates high potency for caspase-1 and significant selectivity over other caspase family members. This selectivity is crucial for attributing experimental outcomes specifically to the inhibition of caspase-1.

| Enzyme Target | Inhibition Constant (Ki) | Selectivity Profile | Reference |

| Human Caspase-1 | 0.76 nM | Highly Potent | |

| Mouse Caspase-1 | 3.0 nM | Highly Potent | |

| Caspase-4, -5, -8, -9, -10 | 163 - 970 nM | ~214 to 1276-fold less sensitive than Caspase-1 | |

| Caspase-2, -3, -6, -7 | >10,000 nM | >13,150-fold less sensitive than Caspase-1 |

Note: Lower Ki values indicate higher binding affinity and potency.

Key Experimental Protocols

Ac-YVAD-CHO is widely used as a positive control inhibitor in various assays to confirm caspase-1 specific activity. Below are outlines for two common experimental applications.

This assay directly measures the ability of Ac-YVAD-CHO to inhibit recombinant caspase-1 activity.

Principle: Active caspase-1 cleaves a specific fluorogenic substrate, such as Ac-YVAD-AFC. The cleavage releases free 7-amino-4-trifluoromethyl coumarin (AFC), which fluoresces at an emission wavelength of ~505 nm when excited at ~400 nm. The presence of an inhibitor like Ac-YVAD-CHO reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1X Caspase Assay Buffer from a concentrated stock, supplementing with DTT (final concentration ~10 mM) just before use.

-

Reconstitute recombinant human Caspase-1 enzyme in assay buffer. Keep on ice and dilute to the working concentration immediately before the assay.

-

Prepare the fluorogenic substrate Ac-YVAD-AFC to a working concentration (e.g., 50 µM final concentration).

-

Prepare a stock solution of Ac-YVAD-CHO in DMSO (e.g., 1 mM) and create serial dilutions to test a range of concentrations for IC50 determination.

-

-

Assay Procedure (96-well plate format):

-

Inhibitor Wells: Add 5 µL of diluted Caspase-1 enzyme and 5 µL of the Ac-YVAD-CHO dilution to triplicate wells.

-

100% Activity Control: Add 5 µL of diluted Caspase-1 enzyme and 5 µL of the solvent (e.g., DMSO) used for the inhibitor.

-

Background Control: Add 10 µL of Caspase Assay Buffer to triplicate wells.

-

-

Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the Caspase-1 substrate (Ac-YVAD-AFC) to all wells to initiate the reaction.

-

Measurement: Cover the plate and incubate for 1-2 hours at room temperature or 37°C, protected from light. Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each Ac-YVAD-CHO concentration relative to the 100% activity control.

This protocol assesses the ability of Ac-YVAD-CHO to block IL-1β secretion from cultured cells following inflammasome activation.

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that provide a robust model for studying the inflammasome. A two-signal model is used for activation: a priming signal (e.g., LPS) upregulates pro-IL-1β and NLRP3 expression, and an activation signal (e.g., nigericin or ATP) triggers inflammasome assembly and caspase-1 activation. Ac-YVAD-CHO is added before the activation signal to inhibit caspase-1.

Detailed Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

Seed cells into 96-well plates and differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20 nM for 3 days).

-

-

Priming (Signal 1):

-

Replace the PMA-containing medium with fresh medium.

-

Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-5 hours to induce the expression of pro-IL-1β.

-

-

Inhibition:

-

Pre-treat the primed cells with Ac-YVAD-CHO (e.g., 10-40 µM) or a vehicle control (DMSO) for 1 hour.

-

-

Activation (Signal 2):

-

Add an inflammasome activator such as Nigericin (e.g., 20 µM) or ATP (e.g., 5 mM) and incubate for an appropriate time (e.g., 1-2.5 hours).

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

(Optional) Assess cell death/pyroptosis by measuring lactate dehydrogenase (LDH) release from the supernatant using a cytotoxicity assay kit.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a cell-based inflammasome inhibition experiment.

Applications and Considerations

Ac-YVAD-CHO is a cornerstone reagent for:

-

Confirming the role of caspase-1 in various biological processes.

-

Studying the mechanisms of inflammasome activation and pyroptosis.

-

Screening for novel modulators of the inflammatory response.

-

Investigating the pathophysiology of inflammatory diseases in cellular and animal models.

Important Considerations:

-

Solubility: Ac-YVAD-CHO is soluble in DMSO, DMF, and ethanol, and to a lesser extent in aqueous buffers like PBS. Prepare concentrated stock solutions in an organic solvent and dilute further in aqueous media for experiments.

-

Stability: Store stock solutions at -20°C or -80°C for long-term stability.

-

Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive activation controls in cellular experiments to ensure the observed effects are due to the inhibitor and not the solvent or other experimental variables.

References

Ac-YVAD-CHO: A Technical Guide to its Effects on Cytokine Processing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Ac-YVAD-CHO as a potent and selective inhibitor of caspase-1, and its subsequent effects on the processing of critical pro-inflammatory cytokines. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for studying these effects, and a summary of quantitative data to support further research and development in this area.

Introduction: The Inflammasome and Cytokine Activation

The innate immune system utilizes a sophisticated network of proteins to detect and respond to pathogens and cellular damage. Central to this response is the inflammasome, a multi-protein complex that, when activated, triggers a cascade of inflammatory events. A key effector molecule in this pathway is caspase-1, a cysteine protease responsible for the cleavage and activation of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). The maturation of these cytokines is a critical step in initiating and amplifying the inflammatory response.

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde) is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1. Its sequence is designed to mimic the caspase-1 cleavage site in pro-IL-1β, allowing it to bind to the active site of the enzyme and block its proteolytic activity. This inhibitory action makes Ac-YVAD-CHO an invaluable tool for studying the intricate processes of inflammasome activation and cytokine maturation.

Mechanism of Action: Inhibition of Caspase-1

Ac-YVAD-CHO functions as a competitive inhibitor of caspase-1. The aldehyde group of Ac-YVAD-CHO forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby preventing it from binding to and cleaving its natural substrates, pro-IL-1β and pro-IL-18. This inhibition directly halts the maturation and subsequent secretion of these potent pro-inflammatory cytokines.

Quantitative Data: Inhibitory Potency and Efficacy

The following tables summarize the quantitative data on the inhibitory effects of Ac-YVAD-CHO on caspase-1 activity and cytokine production from various studies.

Table 1: In Vitro Inhibitory Activity of Ac-YVAD-CHO

| Target Enzyme | Inhibitor | Ki (nM) | IC50 (µM) | Species | Reference |

| Caspase-1 (ICE) | Ac-YVAD-CHO | 0.76 | 0.7 (for IL-1β) | Human | [1] |

| Caspase-1 (ICE) | Ac-YVAD-CHO | 3.0 | 2.5 (for IL-1β) | Mouse | [1] |

| Caspase-4 | Ac-YVAD-CHO | 163-970 | - | Human | [2] |

| Caspase-5 | Ac-YVAD-CHO | 163-970 | - | Human | [2] |

| Caspase-8 | Ac-YVAD-CHO | 163-970 | - | Human | |

| Caspase-9 | Ac-YVAD-CHO | 163-970 | - | Human | |

| Caspase-10 | Ac-YVAD-CHO | 163-970 | - | Human | |

| Caspase-2 | Ac-YVAD-CHO | >10,000 | - | Human | |

| Caspase-3 | Ac-YVAD-CHO | >10,000 | - | Human | |

| Caspase-6 | Ac-YVAD-CHO | >10,000 | - | Human | |

| Caspase-7 | Ac-YVAD-CHO | >10,000 | - | Human |

Table 2: In Vivo and Ex Vivo Effects of Ac-YVAD-CHO on Cytokine Levels

| Experimental Model | Treatment | Cytokine Measured | Reduction | Reference |

| Rat Endotoxemia (in vivo) | Inhaled Ac-YVAD-CHO | Plasma IL-1β | 58% | |

| Rat Endotoxemia (in vivo) | Inhaled Ac-YVAD-CHO | Plasma IL-18 | 51% | |

| Rat Endotoxemia (in vivo) | Inhaled Ac-YVAD-CHO | BALF IL-1β | 59% | |

| Listeria monocytogenes-infected J774 cells (ex vivo) | Ac-YVAD-CHO | IL-18 production | Dose-dependent reduction | |

| LPS-treated P. acnes-sensitized mice (in vivo) | 30 mg/kg Ac-YVAD-CHO (i.p.) | Blood IL-1β | Suppression | |

| Cerulein-induced acute pancreatitis in mice (in vivo) | 12.5 µmol/kg Ac-YVAD-CHO | Serum IL-1β | Reduction | |

| Cerulein-induced acute pancreatitis in mice (in vivo) | 12.5 µmol/kg Ac-YVAD-CHO | Pancreatic IL-18 | Reduction |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammasome activation and the points of intervention for Ac-YVAD-CHO.

Caption: NLRP3 Inflammasome Activation Pathway and Ac-YVAD-CHO Inhibition.

Caption: General Experimental Workflows for Studying Ac-YVAD-CHO Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ac-YVAD-CHO's effects on cytokine processing.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the inhibitory effect of Ac-YVAD-CHO on caspase-1 activity in a cell-free system.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC)

-

Ac-YVAD-CHO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of Ac-YVAD-CHO in DMSO.

-

Prepare serial dilutions of Ac-YVAD-CHO in assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the diluted Ac-YVAD-CHO or vehicle control (DMSO in assay buffer) to triplicate wells.

-

Add recombinant caspase-1 to all wells except for the blank controls.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-1 substrate to all wells.

-

Immediately measure the absorbance (for pNA substrate) or fluorescence (for AFC substrate) at time zero.

-

Incubate the plate at 37°C and take readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

Calculate the rate of substrate cleavage for each concentration of Ac-YVAD-CHO.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

In Vitro Inflammasome Activation and Cytokine Measurement in THP-1 Cells

Objective: To assess the effect of Ac-YVAD-CHO on IL-1β and IL-18 secretion from cultured human monocytic (THP-1) cells following inflammasome activation.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Ac-YVAD-CHO

-

ELISA kits for human IL-1β and IL-18

-

Reagents for Western blotting (antibodies against caspase-1 p20, IL-1β p17)

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium. For some experiments, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL for 48-72 hours).

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β, pro-IL-18, and NLRP3.

-

Inhibition: After priming, wash the cells and incubate with fresh serum-free medium containing various concentrations of Ac-YVAD-CHO or vehicle control for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 inflammasome activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

-

Sample Collection: Centrifuge the cell culture plates and collect the supernatants. Lyse the remaining cells with an appropriate lysis buffer.

-

Cytokine Measurement (ELISA): Measure the concentration of mature IL-1β and IL-18 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Analyze the cell lysates and concentrated supernatants by Western blot to detect the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

In Vivo Model of Endotoxemia

Objective: To evaluate the in vivo efficacy of Ac-YVAD-CHO in reducing systemic cytokine levels in a rodent model of endotoxemia.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Ac-YVAD-CHO

-

Sterile saline or appropriate vehicle for administration

-

Anesthesia

-

Equipment for blood and bronchoalveolar lavage fluid (BALF) collection

-

ELISA kits for rat/mouse IL-1β and IL-18

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Randomly assign animals to different treatment groups: vehicle control, LPS only, and LPS + Ac-YVAD-CHO (at various doses).

-

Administer Ac-YVAD-CHO or vehicle to the animals via the desired route (e.g., intraperitoneal injection, intravenous injection, or inhalation) at a specified time before LPS challenge.

-

Induce endotoxemia by administering a single dose of LPS (e.g., 5 mg/kg, i.v. for rats).

-

At a predetermined time point after LPS administration (e.g., 4 hours), anesthetize the animals and collect blood samples via cardiac puncture.

-

If assessing pulmonary inflammation, perform a bronchoalveolar lavage to collect BALF.

-

Euthanize the animals and collect tissues of interest if required.

-

Process the blood to obtain plasma or serum. Centrifuge the BALF to remove cells.

-

Measure the concentrations of IL-1β and IL-18 in the plasma/serum and BALF using specific ELISA kits.

Conclusion

Ac-YVAD-CHO is a cornerstone research tool for dissecting the molecular mechanisms of inflammation. Its high potency and selectivity for caspase-1 allow for the precise investigation of the roles of IL-1β and IL-18 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and targeting caspase-1-mediated inflammation. Further research utilizing Ac-YVAD-CHO and similar inhibitors will continue to be instrumental in the development of novel therapeutics for a wide range of inflammatory diseases.

References

Ac-YVAD-CHO in Cellular Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the caspase-1 inhibitor, Ac-YVAD-CHO, and its application in cellular models of inflammation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows involved in its use.

Core Concepts: Mechanism of Action

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its inhibitory activity is crucial in the study of inflammatory processes, particularly those mediated by the inflammasome.

The inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1.[3] Activated caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms, IL-1β and IL-18.[3][4] These cytokines are pivotal mediators of the inflammatory response. Ac-YVAD-CHO effectively blocks this process by binding to the active site of caspase-1, thereby preventing the maturation and release of these key cytokines.

Quantitative Data Summary

The efficacy of Ac-YVAD-CHO has been quantified in various assays. The following tables summarize its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and its effects on cytokine release in different experimental settings.

Table 1: Inhibitory Potency of Ac-YVAD-CHO

| Parameter | Species | Value | Notes |

| Ki (caspase-1) | Human | 0.76 nM | Potent and reversible inhibitor. |

| Ki (caspase-1) | Mouse | 3.0 nM | |

| IC50 (IL-1β) | Human | 0.7 µM | |

| IC50 (IL-1β) | Mouse | 2.5 µM |

Table 2: Selectivity of Ac-YVAD-CHO for Caspases

| Caspase Target | Ki (nM) | Selectivity vs. Caspase-1 |

| Caspase-1 | 0.76 | - |

| Caspase-4 | 163 - 970 | ~214 - 1276 fold |

| Caspase-5 | 163 - 970 | ~214 - 1276 fold |

| Caspase-8 | 163 - 970 | ~214 - 1276 fold |

| Caspase-9 | 163 - 970 | ~214 - 1276 fold |

| Caspase-10 | 163 - 970 | ~214 - 1276 fold |

| Caspase-2 | >10,000 | >13,157 fold |

| Caspase-3 | >10,000 | >13,157 fold |

| Caspase-6 | >10,000 | >13,157 fold |

| Caspase-7 | >10,000 | >13,157 fold |

| Data compiled from Cayman Chemical product information sheet. |

Table 3: Efficacy of Ac-YVAD-CHO in Cellular and In Vivo Models

| Model System | Treatment | Effect | Reference |

| LPS-treated THP-1 cell homogenates | 5 µM Ac-YVAD-CHO | Inhibition of caspase-1 activation and IL-1β processing. | |

| Rat model of endotoxemia | Inhaled Ac-YVAD-CHO (0.5 mg and 5 mg) | Significant reduction of IL-1β (-59% in BALF, -58% in plasma) and IL-18 (-51% in plasma). | |

| Mouse model of acute pancreatitis | 12.5 µmol/kg Ac-YVAD-CHO | Reduced pancreatic IL-18 and serum IL-1β levels. | |

| Listeria monocytogenes-infected J774 macrophages | Varying concentrations of Ac-YVAD-CHO | Dose-dependent inhibition of IL-18 production. |

Experimental Protocols

The following are detailed methodologies for utilizing Ac-YVAD-CHO in common cellular inflammation models.

General Materials

-

Cell Lines: THP-1 (human monocytic leukemia), J774 (mouse macrophage-like), or primary bone marrow-derived macrophages (BMDMs).

-

Reagents:

-

Ac-YVAD-CHO (prepared in sterile DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP) or Nigericin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human or mouse IL-1β and IL-18

-

Protocol 1: Inflammasome Activation in THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1.

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare stock solutions of Ac-YVAD-CHO in sterile DMSO. Dilute to the desired final concentrations (e.g., 1, 10, 50 µM) in complete culture medium.

-

Pre-incubate the differentiated THP-1 cells with the Ac-YVAD-CHO-containing medium or vehicle control (DMSO) for 1-2 hours at 37°C.

-

-

Inflammasome Priming (Signal 1):

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Inflammasome Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding one of the following:

-

ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.

-

Nigericin: Add to a final concentration of 10-20 µM and incubate for 1-2 hours.

-

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentrations of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Protocol 2: Inflammasome Activation in Murine Macrophages (J774 or BMDMs)

This protocol is suitable for the murine macrophage-like cell line J774 or for primary bone marrow-derived macrophages.

-

Cell Culture:

-

Culture J774 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

For BMDMs, isolate bone marrow from mice and differentiate for 7 days in medium containing M-CSF.

-

Seed the cells in 12-well plates at a density that allows for confluency on the day of the experiment.

-

-

Inhibitor Pre-treatment:

-

Pre-incubate the macrophages with desired concentrations of Ac-YVAD-CHO or vehicle control (DMSO) in complete medium for 1-2 hours at 37°C.

-

-

Inflammasome Priming and Activation:

-

Follow the same priming and activation steps as described for THP-1 cells (Protocol 3.2, steps 3 and 4), using appropriate concentrations of LPS, ATP, or nigericin.

-

-

Sample Collection and Analysis:

-

Collect and process the cell culture supernatants as described for THP-1 cells.

-

Quantify the levels of mouse IL-1β and IL-18 using specific ELISA kits.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for using Ac-YVAD-CHO.

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of Ac-YVAD-CHO.

Experimental Workflow for Ac-YVAD-CHO in a Cellular Inflammation Model

Caption: A typical experimental workflow for assessing the inhibitory effect of Ac-YVAD-CHO.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of Ac-YVAD-CHO in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO is a potent, reversible, and selective inhibitor of caspase-1, an enzyme crucial for the activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2][3] Caspase-1 activation is a key event in the formation of inflammasomes, multi-protein complexes that respond to cellular danger signals and pathogens.[4] By blocking caspase-1 activity, Ac-YVAD-CHO can effectively suppress inflammatory responses, making it a valuable tool for studying the role of caspase-1-mediated inflammation in various disease models and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols and supporting data for the in vivo use of Ac-YVAD-CHO in mouse models.

Mechanism of Action

Ac-YVAD-CHO is a tetrapeptide aldehyde that mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1 and inhibit its enzymatic activity. This inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. Consequently, the downstream inflammatory cascade, including the induction of other pro-inflammatory cytokines like TNF-α and IL-6, is attenuated. The inhibition of caspase-1 also prevents pyroptosis, a form of pro-inflammatory cell death, by blocking the cleavage of Gasdermin D.

Signaling Pathway

The following diagram illustrates the canonical inflammasome activation pathway and the point of inhibition by Ac-YVAD-CHO.

Caption: Inflammasome signaling pathway and Ac-YVAD-CHO inhibition.

Experimental Protocols

A. Preparation of Ac-YVAD-CHO for In Vivo Administration

Materials:

-

Ac-YVAD-CHO powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.2

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Reconstitution: Ac-YVAD-CHO is soluble in DMSO. Prepare a stock solution by dissolving the powder in sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of Ac-YVAD-CHO in 1 mL of DMSO.

-

Working Solution Preparation: For intraperitoneal (i.p.) injection, a common vehicle is a mixture of DMSO and PBS. A final concentration of 10% DMSO is generally well-tolerated by mice.

-

To prepare a working solution for a dose of 12.5 µmol/kg in a 25g mouse with an injection volume of 200 µL, first calculate the required amount of inhibitor.

-

Freshly dissolve the required amount of Ac-YVAD-CHO stock solution in sterile PBS to achieve the final desired concentration and a DMSO concentration of no more than 10%.

-

For example, if the stock is 10 mg/mL in DMSO, and the final desired concentration is 1 mg/mL, dilute 1 part of the stock solution with 9 parts of sterile PBS.

-

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS (e.g., 10% DMSO in PBS) without the inhibitor.

B. Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared Ac-YVAD-CHO working solution or vehicle control

-

25-27 gauge needle with an appropriately sized syringe

-

Mouse restraint device (optional)

-

70% ethanol for disinfection

Protocol:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.

-

Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

-

Procedure:

-

Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle with the bevel facing up.

-

Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-injection.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using Ac-YVAD-CHO in a mouse model of acute inflammation.

Caption: A typical in vivo experimental workflow using Ac-YVAD-CHO.

Data Presentation

The efficacy of Ac-YVAD-CHO has been demonstrated in various mouse models. The following tables summarize quantitative data from representative studies.

Table 1: In Vivo Efficacy of Ac-YVAD-CHO in a Rat Model of Endotoxemia

| Parameter Measured | Treatment Group | Result | Percent Change vs. LPS Only | Reference |

| Plasma IL-1β | LPS + Ac-YVAD-CHO (5 mg, inhaled) | Significant Reduction | -58% | |

| Plasma IL-18 | LPS + Ac-YVAD-CHO (5 mg, inhaled) | Significant Reduction | -51% | |

| BALF IL-1β | LPS + Ac-YVAD-CHO (5 mg, inhaled) | Significant Reduction | -59% |

BALF: Bronchoalveolar Lavage Fluid

Table 2: In Vivo Efficacy of Ac-YVAD-CHO in Mouse Models

| Mouse Model | Administration Route & Dose | Key Findings | Reference |

| LPS-induced Endotoxemia | i.p., 5 and 10 mg/kg | Prevents LPS-induced death | |

| Cerulein-induced Acute Pancreatitis | i.p., 12.5 µmol/kg | Reduced pancreatic IL-18 and serum IL-1β levels; reduced pyroptosis | |

| P. acnes-sensitized LPS model | i.p., 30 mg/kg | Suppressed IL-1β levels in blood | |

| Cold-restraint Stress Gastric Injury | i.p., 12.5 µmol/kg | Reduced cleaved caspase-1, IL-1β, and IL-18 in gastric tissue; improved survival |

Table 3: In Vivo Efficacy of Ac-YVAD-CHO in a Rat Neurological Model

| Rat Model | Administration Route & Dose | Key Findings | Reference |

| Quinolinic Acid-induced Apoptosis | Intrastriatal infusion, 2-8 µg | Inhibited increases in caspase-1 activity and p53 protein levels; attenuated apoptosis |

Conclusion

Ac-YVAD-CHO is a valuable and effective tool for the in vivo investigation of caspase-1-dependent inflammatory pathways in mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of the inflammasome in health and disease, and for the preclinical evaluation of caspase-1 inhibition as a therapeutic strategy. Proper preparation of the inhibitor and adherence to correct in vivo administration techniques are critical for obtaining reliable and reproducible results.

References

Ac-YVAD-CHO: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO is a potent, reversible, and selective synthetic tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] This peptide aldehyde effectively blocks the proteolytic activity of caspase-1, thereby inhibiting the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] These application notes provide a comprehensive guide for the use of Ac-YVAD-CHO in research settings, including its mechanism of action, recommended dosages for in vitro and in vivo experiments, and detailed protocols for key applications.

Mechanism of Action

Ac-YVAD-CHO specifically targets the active site of caspase-1. The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, allowing the inhibitor to bind to the enzyme. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the cysteine residue in the catalytic site of caspase-1, effectively blocking its enzymatic activity.

This inhibition is highly selective for caspase-1. While it demonstrates a high affinity for caspase-1, its inhibitory activity against other caspases, such as caspase-2, -3, -6, and -7, is significantly lower.[3] This selectivity makes Ac-YVAD-CHO an invaluable tool for studying the specific roles of caspase-1 in inflammatory pathways.

The primary signaling pathway influenced by Ac-YVAD-CHO is the inflammasome pathway. Inflammasomes are multi-protein complexes that, upon activation by various stimuli, recruit and activate pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. By inhibiting caspase-1, Ac-YVAD-CHO effectively downstream signaling, leading to a reduction in inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Ac-YVAD-CHO, compiled from various sources.

| Parameter | Species | Value | Reference |

| Ki | Human | 0.76 nM | |

| Mouse | 3.0 nM | ||

| IC50 | Human IL-1β | 0.7 µM | |

| Mouse IL-1β | 2.5 µM |

Table 1. Inhibitory Constants of Ac-YVAD-CHO

| Application | Cell Line / Model | Concentration / Dosage | Reference |

| In Vitro | LPS-treated THP-1 cell homogenates | 5 µM | |

| SNAP-treated thymocytes | 15.6 µM | ||

| HUVEC cells | 10 µM | ||

| In Vivo | Mouse model of acute pancreatitis | 12.5 µmol/kg | |

| LPS-induced death in C3H/HeN mice | 10 mg/kg | ||

| P. acnes-sensitized mice | 30 mg/kg (i.p.) | ||

| Quinolinic acid-treated rats | 2-8 µg (intrastriatal infusion) | ||

| Rat endotoxemia model | 0.5 - 5 mg (inhaled) |

Table 2. Recommended Working Concentrations and Dosages

Experimental Protocols

In Vitro Inhibition of Caspase-1 in Cell Culture

This protocol describes a general procedure for treating cultured cells with Ac-YVAD-CHO to inhibit caspase-1 activity.

Materials:

-

Ac-YVAD-CHO

-

Cell culture medium appropriate for your cell line

-

Sterile, tissue culture-treated plates

-

Inflammasome activators (e.g., LPS, ATP, nigericin)

-

Reagents for downstream analysis (e.g., ELISA kits, caspase activity assay kits)

Procedure:

-

Cell Seeding: Plate cells at the desired density in a suitable culture plate and allow them to adhere overnight.

-

Preparation of Ac-YVAD-CHO Stock Solution: Dissolve Ac-YVAD-CHO in a suitable solvent such as DMSO or sterile water to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C.

-

Pre-treatment: On the day of the experiment, dilute the Ac-YVAD-CHO stock solution in cell culture medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the medium containing Ac-YVAD-CHO.

-

Incubation: Incubate the cells with the inhibitor for a period of 1 to 2 hours at 37°C in a CO2 incubator. This allows for sufficient cell permeability.

-

Stimulation: Following pre-treatment, add the inflammasome-activating stimulus to the culture medium. The choice of stimulus will depend on the specific inflammasome being investigated.

-

Further Incubation: Incubate the cells for the appropriate duration for the stimulus to take effect and for the downstream readouts to be measurable (typically 6-24 hours for cytokine release).

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted cytokines like IL-1β and IL-18.

-

Cell Lysate: Wash the cells with cold PBS and lyse them using a suitable lysis buffer for the analysis of intracellular proteins or caspase-1 activity.

-

-

Downstream Analysis:

-

Cytokine Measurement: Quantify the levels of IL-1β and IL-18 in the supernatant using ELISA.

-

Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit.

-

Western Blotting: Analyze the processing of pro-caspase-1 to its active fragments or the cleavage of its substrates.

-

In Vivo Administration for Murine Models

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of Ac-YVAD-CHO in mice.

Materials:

-

Ac-YVAD-CHO

-

Sterile, pyrogen-free saline or other suitable vehicle

-

Syringes and needles for injection

Procedure:

-